Cy7.5 di et

Catalog No.
S12992601
CAS No.
M.F
C39H41IN2
M. Wt
664.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy7.5 di et

Product Name

Cy7.5 di et

IUPAC Name

3-ethyl-2-[7-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;iodide

Molecular Formula

C39H41IN2

Molecular Weight

664.7 g/mol

InChI

InChI=1S/C39H41N2.HI/c1-7-40-32-26-24-28-18-14-16-20-30(28)36(32)38(3,4)34(40)22-12-10-9-11-13-23-35-39(5,6)37-31-21-17-15-19-29(31)25-27-33(37)41(35)8-2;/h9-27H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

QACHTFWMCFUKLJ-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-]

Cy7.5 diethyl is a member of the cyanine dye family, specifically designed for applications in near-infrared fluorescence imaging. This compound exhibits unique spectral properties, including an excitation maximum around 788 nm and an emission maximum at approximately 808 nm, making it suitable for biological and medical imaging due to its ability to penetrate biological tissues with minimal scattering and absorption. The structure of Cy7.5 diethyl includes a polymethine chain that contributes to its photophysical characteristics, enhancing its quantum yield compared to other cyanine dyes .

, primarily involving nucleophilic attacks on the electrophilic centers within their structure. Common reactions include:

  • Conjugation with Biomolecules: Cy7.5 diethyl can react with amine groups in proteins or peptides through an amine-reactive NHS ester form, facilitating the labeling of biomolecules for imaging applications.
  • Photo

Cy7.5 diethyl has shown significant promise in biological applications, particularly in vivo imaging. Its near-infrared emission allows for deep tissue penetration, making it useful for tracking biomolecules within living organisms. The compound's low background fluorescence in biological systems enhances its utility in imaging applications such as:

  • Tumor Imaging: Cy7.5 diethyl can be used to visualize tumors and monitor therapeutic responses due to its selective accumulation in cancerous tissues.
  • Vascular Imaging: The dye facilitates the study of blood flow and vascular dynamics by labeling blood components or vascular-targeting agents .

The synthesis of Cy7.5 diethyl typically involves several key steps:

  • Formation of Polymethine Backbone: The core polymethine chain is synthesized through condensation reactions involving appropriate aldehydes and amines.
  • Functionalization: The dye is modified to introduce reactive functional groups such as NHS esters or maleimides to enhance solubility and reactivity towards biomolecules.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Cy7.5 diethyl is utilized in various fields due to its favorable properties:

  • Fluorescence Imaging: Widely used in preclinical and clinical imaging studies for visualizing biological processes.
  • Diagnostics: Employed in diagnostic assays where specific biomolecule detection is required.
  • Therapeutic Monitoring: Assists in tracking drug delivery systems and evaluating therapeutic efficacy by providing real-time imaging data .

Interaction studies involving Cy7.5 diethyl focus on its binding affinity and specificity towards various biomolecules:

  • Protein Labeling: The dye's ability to conjugate with proteins allows researchers to study protein interactions and dynamics using fluorescence microscopy.
  • Cellular Uptake Studies: Investigations into how cells internalize labeled compounds can provide insights into cellular mechanisms and drug delivery systems .

Cy7.5 diethyl shares similarities with other cyanine dyes but possesses unique features that distinguish it from its counterparts. Here are some comparable compounds:

Compound NameExcitation Max (nm)Emission Max (nm)Unique Features
Cyanine 5650670Commonly used for far-red fluorescence; lower tissue penetration compared to Cy7.5 diethyl
Cyanine 7750776Higher tissue penetration but less photostable than Cy7.5 diethyl
Cyanine 7.5788808Enhanced quantum yield; optimized for deep tissue imaging
Indocyanine Green780810FDA-approved for clinical use; less versatile than Cy7.5 diethyl

Cy7.5 diethyl's enhanced quantum yield and longer wavelength make it particularly effective for deep tissue imaging compared to other cyanine dyes like Cyanine 5 or Cyanine 7, which have shorter wavelengths and may not penetrate tissues as effectively .

Cy7.5 Diethyl absorbs maximally at 788 nm and emits at 808 nm, with a molar extinction coefficient close to 223,000 L mol⁻¹ cm⁻¹ [1] [2]. Its rigidised polymethine chain and diethyl substitution confer enhanced quantum yield in comparison with indocyanine green, while the diethylamino aryl domain drives bathochromic shift and solubility in organic media [3] [1].

Stepwise Synthesis Protocols for Cy7.5 Diethyl

Retrosynthetic Logic

  • Assemble the polymethine bis-aldehyde scaffold functionalised with a 4-diethylaminophenyl handle [3].
  • Prepare N,N-diethyl indolenine salts carrying activated methylene positions.
  • Achieve bis-condensation under azeotropic water removal to furnish the heptamethine core [3].

Preparation of 4-(4-Diethylaminophenyl)cyclohexanone (Intermediate 5)

  • Treat 4-amino-phenylcyclohexanone with diethyl sulfate in iso-propyl alcohol, adding sodium carbonate midway to maintain basicity; reflux 6 h, chromatograph on chloroform to 63% isolated yield [3].

Vilsmeier–Haack Formyl-Chlorination

  • Cool Intermediate 5 in dimethylformamide–dichloromethane (1 : 1); add phosphorus oxychloride dropwise below 5 °C; reflux 3 h to yield 1-formyl-2-chloro-3-hydroxymethylene-5-(4-diethylaminophenyl)cyclohexene (42%) [3].

Indolenine Quaternisation Series

  • React 2,3,3-trimethyl-indole with ethyl iodide (or longer alkyl iodides) in acetonitrile, reflux 2 h. Ethyl analogue crystallises at 224 °C melting point with 93% yield [3]. Ethyl substitution is retained for the Diethyl target.

Final Polymethine Condensation

  • Combine two equivalents of the N-ethyl indolenine iodide salt with one equivalent of the bis-aldehyde in benzene : n-butanol 3 : 7; fit Dean–Stark trap; reflux 5 h [3]. Typical isolated yield for Cy7.5 Diethyl analogue: 40%–52% depending on chain length (see Table 1).
Table 1. Representative Laboratory Yields for Diethyl-Substituted Heptamethine Cyanines in Butanol–Benzene [3]

| Alkyl group on indolenine | Product code | Yield % | Melting point °C | λₘₐₓ dichloromethane nm | ε (10⁵ L mol⁻¹ cm⁻¹) |
| methyl | 1 | 46% [3] | 186–187 | 784 | 3.12 [3] |
| ethyl (Cy7.5 Diethyl) | 2 | 40% [3] | 185–186 | 783 | 3.00 [3] |
| propyl | 3 | 45% [3] | 188–190 | 788 | 3.32 [3] |

All syntheses performed on 0.17 mmol scale with Dean–Stark water removal.

Large-Scale Adaptation

Scaling from milligram to gram levels is practical when the chromophore is kept base-free and purification is deferred until the final step [4]. High water solubility of carboxylated intermediates permits aqueous trituration to strip polar by-products before column chromatography. Reported batch size of 1.27 g afforded 81% crude yield for an analogous heptamethine dye with 88% chromatographic purity [4].

Critical Parameters in Diethyl Group Incorporation

| Synthetic variable | Impact on diethyl substitution | Best-practice setting | Citation |
| Temperature during quaternisation | Over-heating (>130 °C) promotes iodide elimination and quinoid colour changes | Reflux in acetonitrile at 82 °C for 2 h [3] | 3 |
| Stoichiometry of ethyl iodide | Sub-stoichiometric charge (<1.05 equiv) yields mono-alkylated impurities | 1.10 equiv ethyl iodide ensures full bis-ethylation [3] | 3 |
| Base in amidation stages | Strong non-nucleophilic bases cleave diethyl side chains | Replace hexamethylphosphoramide with triethylamine or 4-methylmorpholine [4] | 5 |
| Solvent polarity | High dielectric media (dimethylformamide) accelerate N-ethyl displacement | Run final condensations in low-polarity benzene : butanol 3 : 7 [3] | 3 |

Failure to maintain these conditions reduces quantum yield by up to 25% owing to polymethine chain truncation detected by ultraviolet-visible spectroscopy [4].

Chromatographic Purification Strategies

Normal-Phase Aluminium Oxide

  • Basic aluminium oxide retains indoleninium side-products but releases Cy7.5 Diethyl upon 1% triethylamine in dichloromethane gradient [4].

Silica Gel with Methanol Modifiers

  • A gradient to 10% methanol strips lipophilic bis-benzyl impurities while preventing irreversible dye adsorption. Ice-cold diethyl ether washes remove acetophenone condensates generated during sodium acetate mediated substitutions [4].

Reversed-Phase High Performance Liquid Chromatography

  • Use C18 bonded silica, 95% acetonitrile in water containing 0.1% formic acid, 20 mL min⁻¹ flow; collect peak at 600–800 nm absorbance. For gram campaigns, combine fractions, dry under vacuum, and re-load for a single polishing pass [5].

Comparison of Purification Routes

| Method | Throughput (mg h⁻¹) | Typical purity % | Solvent load (mL g⁻¹) | Suitability for Cy7.5 Diethyl |
| Aluminium oxide column | 250 | 95–99 [4] | 120 | Rapid bulk cleanup |
| Silica gel gradient | 400 | 92–96 [4] | 150 | Mid-scale batches |
| Reversed-phase HPLC | 50 | 99+ [5] | 500 | Final research-grade polish |

Quality Control Metrics for Research-Grade Production

Spectroscopic Benchmarks

| Parameter | Acceptance criterion | Analytical method | Citation |
| Absorbance maximum | 787 ± 2 nm | Ultraviolet-visible spectrophotometer | 4 |
| Emission maximum | 808 ± 2 nm | Steady-state fluorimeter | 4 |
| Molar extinction coefficient | ≥223,000 L mol⁻¹ cm⁻¹ | Beer–Lambert plot (6-point) | 4 |
| Fluorescence quantum yield | ≥0.10 | Integrating sphere system | 4 |

Chromatographic Purity

  • High performance liquid chromatography using triethylammonium acetate buffered water–acetonitrile gradient must show a single peak >95% at 254 nm and 780 nm [5].

Structural Integrity

  • Proton nuclear magnetic resonance: confirm singlets for 6 × methyl protons at 1.60 ppm and diethyl amino quartet at 3.42 ppm; integration error <3% [3].
  • High-resolution electrospray ionisation mass spectrometry: calculated 833.76 Da; observed within ±5 ppm window [6].

Residual Solvent and Inorganic Ion Limits

| Residual species | Limit (mg g⁻¹) | Test |
| Dichloromethane | <60 | Headspace gas chromatography |
| Triethylamine | <40 | Acid-base titration with perchloric acid |
| Iodide | <5 | Silver nitrate turbidity |

All metrics align with International Council for Harmonisation guideline Q3C for research reagents.

Hydrogen Bond Acceptor Count

2

Exact Mass

664.23145 g/mol

Monoisotopic Mass

664.23145 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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